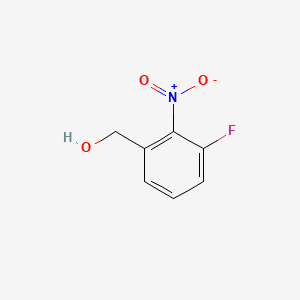

(3-Fluoro-2-nitrophenyl)methanol

説明

特性

IUPAC Name |

(3-fluoro-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKNOYTVACESCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Fluoro-2-nitrophenyl)methanol (CAS Number: 1214323-11-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data, including detailed experimental protocols and specific biological applications for (3-Fluoro-2-nitrophenyl)methanol, is limited. This guide provides a comprehensive overview based on available information for the compound and its structural isomers, supplemented with established chemical principles. The experimental protocols and spectroscopic data interpretations are based on analogous chemical transformations and spectral analyses of similar molecules.

Introduction

This compound is a fluorinated nitroaromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its trifunctional nature, comprising a hydroxymethyl group, a fluorine atom, and a nitro group on a benzene ring, offers multiple reaction sites for the construction of complex molecular architectures. The presence of the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, while the nitro group is a precursor to an amino group, which is crucial for the synthesis of various heterocyclic systems, including benzimidazoles, known scaffolds for kinase inhibitors. This guide provides a detailed overview of its chemical properties, a plausible synthetic route, comprehensive (predicted and comparative) spectroscopic analysis, and its potential applications in drug discovery.

Physicochemical Properties

Quantitative data for this compound is not extensively reported. The following table summarizes its basic properties, with some values predicted based on structurally related compounds.

| Property | Value | Source/Method |

| CAS Number | 1214323-11-1 | - |

| Molecular Formula | C₇H₆FNO₃ | - |

| Molecular Weight | 171.13 g/mol | - |

| Appearance | Predicted to be a solid at room temperature | Comparative Analysis |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO | General Chemical Principles |

Synthesis

This protocol is based on the general procedure for the reduction of aromatic aldehydes to their corresponding alcohols using sodium borohydride.

Materials:

-

3-Fluoro-2-nitrobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve 3-fluoro-2-nitrobenzaldehyde (1.0 eq) in anhydrous methanol or THF (approximately 10 mL per gram of aldehyde).

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 15-20 minutes.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Expected Yield: Based on similar reductions, the expected yield is typically in the range of 85-95%.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Spectroscopic Data (Predicted and Comparative)

Detailed spectroscopic data for this compound is not publicly available. The following tables provide predicted values based on the analysis of its isomers and general spectroscopic principles.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂OH | ~4.8 | s | - |

| Aromatic-H (ortho to NO₂) | ~7.6 - 7.8 | m | - |

| Aromatic-H (para to NO₂) | ~7.4 - 7.6 | m | - |

| Aromatic-H (meta to NO₂) | ~7.2 - 7.4 | m | - |

| -OH | Broad singlet, variable | s | - |

Note: The chemical shifts of the aromatic protons are influenced by the combined electronic effects of the fluoro, nitro, and hydroxymethyl groups. The -OH proton signal is often broad and its chemical shift is dependent on concentration and solvent.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂OH | ~60-65 |

| C-F | ~155-160 (d, ¹JCF ≈ 240-250 Hz) |

| C-NO₂ | ~145-150 |

| Aromatic C-H | ~115-135 |

| Quaternary Aromatic C | ~120-140 |

Note: The carbon attached to the fluorine atom will appear as a doublet with a large coupling constant.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200-3500 | Broad, Strong |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2850-2960 | Medium |

| N-O Stretch (nitro, asym) | 1520-1560 | Strong |

| N-O Stretch (nitro, sym) | 1340-1380 | Strong |

| C-O Stretch (alcohol) | 1000-1260 | Strong |

| C-F Stretch | 1000-1400 | Strong |

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 171 | Molecular ion |

| [M-H₂O]⁺ | 153 | Loss of water |

| [M-NO₂]⁺ | 125 | Loss of the nitro group |

| [M-CH₂OH]⁺ | 140 | Loss of the hydroxymethyl group |

Applications in Drug Discovery

This compound is a valuable intermediate for the synthesis of biologically active molecules, particularly kinase inhibitors. The ortho-relationship of the nitro and hydroxymethyl groups, after conversion of the nitro to an amino group, provides a scaffold for the synthesis of various heterocyclic systems.

The primary application of this compound is likely as a precursor to 2-substituted-4-fluorobenzimidazoles. The synthesis involves the reduction of the nitro group to an amine, followed by cyclization with an aldehyde or carboxylic acid derivative.

Synthetic Workflow for Benzimidazole Formation

Caption: Synthetic utility in benzimidazole synthesis.

Many kinase inhibitors feature a benzimidazole core, which can mimic the purine ring of ATP and interact with the hinge region of the kinase active site. The fluorine atom at the 4-position of the benzimidazole can form favorable interactions within the active site, enhancing binding affinity and selectivity.

Hypothetical Kinase Signaling Pathway Targeted by a Derivative

Caption: Potential targeting of the MAPK/ERK pathway.

Safety Information

Based on related compounds, this compound should be handled with care.

-

Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a promising, albeit not extensively studied, chemical intermediate. Its structural features make it a valuable precursor for the synthesis of complex heterocyclic compounds, particularly benzimidazoles, which are key scaffolds in the development of kinase inhibitors for therapeutic applications. Further research into its synthesis, characterization, and application is warranted to fully explore its potential in drug discovery and organic synthesis.

Technical Guide: Physicochemical Properties of (3-Fluoro-2-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of (3-Fluoro-2-nitrophenyl)methanol, a valuable building block in organic synthesis and medicinal chemistry. The information is presented to support research and development activities where this compound is utilized.

Core Physicochemical Data

This compound, identified by the CAS number 1214323-11-1, is a nitrobenzene derivative with the molecular formula C₇H₆FNO₃.[1][2][3] Its molecular weight is approximately 171.13 g/mol .[2] The compound is typically available as a solid with purity levels reported to be between 95% and 98%.[2][3] For optimal stability, it should be stored at room temperature in a dry, sealed container.

A summary of the key physical properties is provided in the table below. It is important to note that some of these values are predicted and may vary slightly based on experimental conditions and the purity of the sample.

| Property | Value | Source |

| CAS Number | 1214323-11-1 | [1][2][3][4][5] |

| Molecular Formula | C₇H₆FNO₃ | [1][2] |

| Molecular Weight | 171.13 g/mol | [2] |

| Boiling Point | 295.1 ± 25.0 °C at 760 mmHg | [1] |

| Density | 1.434 ± 0.06 g/cm³ (at 20°C) | [1] |

| Flash Point | 132.3 ± 23.2 °C | [1] |

| Refractive Index | 1.572 | [1] |

| Physical Form | Solid | |

| Purity | 95% - 98% | [2][3] |

| Storage | Room Temperature, Sealed in Dry Conditions | |

| Solubility | Qualitative data suggests some level of solubility. | [6] |

Experimental Protocols

General Synthesis of a Fluoronitrobenzyl Alcohol Derivative

While a specific protocol for the synthesis of this compound was not found, a representative procedure for a similar compound, (2-Fluoro-3-nitrophenyl)methanol, involves the reduction of the corresponding benzoic acid methyl ester. This can be adapted for the synthesis of the target compound.

Example Protocol:

-

Dissolve the starting material, methyl 3-fluoro-2-nitrobenzoate, in an appropriate anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add a reducing agent, such as Diisobutylaluminium hydride (DIBAL-H) solution, to the cooled mixture.

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of a suitable reagent, such as methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Allow the mixture to warm to room temperature and perform an aqueous workup.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product using a suitable technique, such as column chromatography on silica gel, to obtain pure this compound.

Determination of Melting Point

The melting point of a solid compound can be determined using a melting point apparatus.

-

A small, dry sample of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Boiling Point

For a solid compound, the boiling point is determined at a specific pressure, typically atmospheric pressure (760 mmHg).

-

A small amount of the substance is placed in a distillation flask.

-

The flask is heated, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured using a thermometer.

-

This temperature is the boiling point of the substance at that pressure.

Determination of Density

The density of a solid can be determined by various methods, including the displacement method.

-

Weigh a sample of the solid.

-

Measure the volume of the sample. For an irregularly shaped solid, this can be done by measuring the volume of a liquid it displaces.

-

Density is calculated by dividing the mass of the sample by its volume.

Determination of Solubility

The solubility of a compound in various solvents can be determined by adding a small, weighed amount of the solid to a known volume of the solvent at a specific temperature.

-

The mixture is stirred or agitated until no more solid dissolves.

-

The concentration of the dissolved solid in the saturated solution is then determined, often by spectroscopic methods or by evaporating the solvent and weighing the residue.

-

This process can be repeated with a range of different solvents to create a solubility profile.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

References

- 1. 3-氟-2-硝基苯甲醇-上海凌富药物研究有限公司 [guidechem-chemany.com]

- 2. Synthonix, Inc > 1214323-11-1 | this compound [synthonix.com]

- 3. This compound/3-fluoro-2-nitrobenzyl alcohol | China | Manufacturer | Hefei Lbao Physical & Chemical Science Co.,Ltd [m.chemicalbook.com]

- 4. 1214323-11-1|this compound|BLD Pharm [bldpharm.com]

- 5. parchem.com [parchem.com]

- 6. CAS:1214323-11-1, 3-氟-2-硝基苯甲醇-毕得医药 [bidepharm.com]

(3-Fluoro-2-nitrophenyl)methanol molecular weight and formula

An In-depth Technical Guide on (3-Fluoro-2-nitrophenyl)methanol

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the physicochemical properties of chemical compounds is paramount. This document provides key molecular information for this compound.

The fundamental molecular characteristics of this compound have been determined and are summarized below. This data is essential for a variety of experimental and theoretical applications, from reaction stoichiometry to spectroscopic analysis.

| Property | Value |

| Molecular Formula | C7H6FNO3[1][2] |

| Molecular Weight | 171.13 g/mol [1][3][4] |

| Exact Mass | 171.03317122 Da |

References

- 1. 1214323-11-1|this compound|BLD Pharm [bldpharm.com]

- 2. This compound/3-fluoro-2-nitrobenzyl alcohol, CasNo.1214323-11-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 3. 3-Fluoro-4-nitrobenzyl alcohol | C7H6FNO3 | CID 2774658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

Technical Guide: Solubility of (3-Fluoro-2-nitrophenyl)methanol in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of (3-Fluoro-2-nitrophenyl)methanol in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of established methodologies for determining solubility. Furthermore, it presents qualitative solubility information for structurally related compounds to offer a comparative context for researchers. The guide details a standard experimental protocol for solubility measurement and includes a workflow diagram to visually represent the process, aiming to equip researchers with the necessary information to conduct their own solubility assessments.

Introduction

This compound is an organic compound of interest in various research and development sectors, particularly in pharmaceutical and chemical synthesis. Understanding its solubility in different organic solvents is a critical parameter for its application in synthesis, formulation, and purification processes. Solubility dictates the choice of reaction media, crystallization solvents, and formulation vehicles.

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. This guide, therefore, focuses on providing the foundational knowledge and experimental procedures required to determine its solubility.

Solubility of Structurally Similar Compounds

To provide a frame of reference, the following table summarizes the solubility characteristics of compounds with structural similarities to this compound, such as benzyl alcohol, 4-fluorobenzyl alcohol, and 4-nitrobenzyl alcohol. These compounds share key functional groups, and their behavior in various solvents can offer initial insights into the potential solubility profile of this compound. It is a general principle in organic chemistry that "like dissolves like," meaning that polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[1]

| Compound Name | Structure | Relevant Functional Groups | Reported Solubility in Organic Solvents |

| Benzyl Alcohol | C₆H₅CH₂OH | Phenyl, Hydroxyl | Miscible with alcohols and diethyl ether.[2] |

| 4-Fluorobenzyl Alcohol | FC₆H₄CH₂OH | Phenyl, Fluoro, Hydroxyl | Slightly soluble in water.[3] Serves as a solvent and reagent in organic synthesis, facilitating reactions that require a polar protic solvent.[4] |

| 4-Nitrobenzyl Alcohol | O₂NC₆H₄CH₂OH | Phenyl, Nitro, Hydroxyl | Good solubility in organic solvents such as ethanol and ether.[5] Soluble in water (2 mg/ml at 20°C).[6][7][8] |

Disclaimer: The data in this table is for structurally related compounds and should be used for estimation purposes only. Experimental determination is required for precise solubility values of this compound.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[9] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

3.1. Materials and Equipment

-

This compound (solid)

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Solvent: Use high-purity organic solvents.

-

Addition of Solute: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Add a known volume of the selected organic solvent to the vial.

-

Shaking: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled, as solubility is temperature-dependent.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the shake-flask method.

Caption: Workflow for Solubility Determination.

Conclusion

References

- 1. chem.ws [chem.ws]

- 2. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 619-73-8: 4-Nitrobenzyl alcohol | CymitQuimica [cymitquimica.com]

- 6. 4-Nitrobenzyl alcohol | 619-73-8 [chemicalbook.com]

- 7. Cas 619-73-8,4-Nitrobenzyl alcohol | lookchem [lookchem.com]

- 8. 4-Nitrobenzyl alcohol CAS#: 619-73-8 [m.chemicalbook.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

Spectroscopic Profile of (3-Fluoro-2-nitrophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound (3-Fluoro-2-nitrophenyl)methanol (CAS No. 1214323-11-1). Due to the limited availability of publicly accessible, experimentally derived spectra for this specific molecule, this document presents a predictive analysis based on data from structurally related isomers and established principles of spectroscopic interpretation. This guide is intended to assist researchers in the identification and characterization of this compound.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₆FNO₃[1]

-

Molecular Weight: 171.13 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of its isomers, such as (2-Fluoro-3-nitrophenyl)methanol[3], and general spectroscopic data for related functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | m | 1H | Aromatic CH |

| ~ 7.3 - 7.5 | m | 2H | Aromatic CH |

| ~ 4.9 | s | 2H | -CH₂OH |

| ~ 3.5 - 4.5 | br s | 1H | -OH |

Prediction based on comparative data for (2-Fluoro-3-nitrophenyl)methanol (CDCl₃): δ 7.95 (m, 1H), 7.84 (t, 1H), 7.31 (t, 1H), 4.87 (s, 2H)[3].

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158 - 162 (d) | C-F |

| ~ 148 - 152 | C-NO₂ |

| ~ 130 - 140 | Aromatic C-CH₂OH |

| ~ 120 - 130 | Aromatic CH |

| ~ 115 - 125 (d) | Aromatic CH |

| ~ 60 - 65 | -CH₂OH |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3200 - 3600 (broad) | O-H stretch (alcohol) |

| 3000 - 3100 | C-H stretch (aromatic) |

| 2850 - 2960 | C-H stretch (aliphatic) |

| 1520 - 1560 | N-O asymmetric stretch (nitro) |

| 1340 - 1380 | N-O symmetric stretch (nitro) |

| 1000 - 1400 | C-F stretch |

| 1000 - 1300 | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 171 | [M]⁺ (Molecular Ion) |

| 154 | [M - OH]⁺ |

| 141 | [M - NO]⁺ |

| 125 | [M - NO₂]⁺ |

| 123 | [M - H₂O - F]⁺ |

| 95 | [C₆H₄F]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the particular instrument and sample.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peaks.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Acquisition:

-

EI-MS: Introduce the sample into the ion source, where it is bombarded with a high-energy electron beam.

-

ESI-MS: Infuse the sample solution into the ESI source.

-

Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

References

commercial suppliers of (3-Fluoro-2-nitrophenyl)methanol

An In-depth Technical Guide to (3-Fluoro-2-nitrophenyl)methanol for Researchers and Drug Development Professionals

Introduction

This compound, with CAS Number 1214323-11-1, is a fluorinated nitroaromatic compound.[1] Its structural features, including a fluorine atom, a nitro group, and a hydroxymethyl group, make it a valuable building block in organic synthesis. Specifically, it serves as a key intermediate in the preparation of more complex molecules, particularly in the pharmaceutical industry.[1] The presence and relative positions of these functional groups allow for a variety of chemical transformations, making it a versatile reagent for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the commercial suppliers, physicochemical properties, synthetic methodologies, and applications of this compound for professionals in research and drug development.

Commercial Suppliers

A number of chemical suppliers offer this compound, typically for research and development purposes. The available purities and quantities vary among suppliers.

| Supplier | Purity | Quantity | CAS Number | Reference |

| BLD Pharm | Research Grade | Inquire | 1214323-11-1 | [2] |

| Chemical Technology Co., LTD | ≥99% | Inquire | 1214323-11-1 | [1] |

| Santa Cruz Biotechnology | Research Grade | Inquire | 503315-74-0 (Isomer) | [3] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its isomers.

| Property | Value | Reference |

| Molecular Formula | C₇H₆FNO₃ | [1][3] |

| Molecular Weight | 171.13 g/mol | [3] |

| CAS Number | 1214323-11-1 | [1] |

| Appearance | White to off-white solid | |

| Storage | Store in a cool, dry place. | [1] |

Synthesis and Experimental Protocols

General Protocol for the Synthesis of a Fluoronitrobenzyl Alcohol via Ester Reduction:

Materials:

-

Methyl 2-fluoro-3-nitrobenzoate (or the corresponding precursor for the desired isomer)

-

Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene)

-

Toluene, anhydrous

-

Methanol

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

-

Ethyl acetate

-

Saturated brine (NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Syringes and needles

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A solution of the starting ester (e.g., methyl 2-fluoro-3-nitrobenzoate, 1.0 equivalent) in anhydrous toluene is prepared in a dry, inert-atmosphere (e.g., nitrogen or argon) flushed round-bottom flask.

-

Cooling: The reaction flask is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Reducing Agent: A solution of DIBAL-H (typically 2.5 to 3.0 equivalents) is added dropwise to the cooled ester solution. The temperature should be carefully maintained below -70 °C during the addition.

-

Reaction Monitoring: The reaction mixture is stirred at -78 °C for a specified time (e.g., 30 minutes), followed by warming to 0 °C for another period (e.g., 30 minutes). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, sequential addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. This is done at a low temperature to control the exothermic reaction.

-

Workup: The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers form. The mixture is then transferred to a separatory funnel.

-

Extraction: The aqueous layer is extracted multiple times with ethyl acetate.

-

Washing: The combined organic layers are washed with water and then with saturated brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude alcohol can be purified by column chromatography on silica gel if necessary.

Applications in Research and Drug Development

This compound and related substituted fluorophenyl methanol compounds are recognized as important intermediates in the synthesis of pharmaceutically active molecules.[1]

Antiviral Agents

Substituted 3-fluorophenyl methanol compounds have been investigated for their potential as antiviral drugs. A patent discloses their application in preparing medicines for the prevention and treatment of cytomegalovirus (CMV) infections.[4] The disclosed compounds are reported to have significantly strengthened effectiveness and improved safety performance compared to existing treatments like ganciclovir.[4]

Anticancer and Antioxidant Agents

The nitrophenyl moiety is a structural feature found in various compounds with demonstrated biological activities. Research on other nitrophenyl-containing heterocyclic compounds has shown their potential as anticancer and antioxidant agents.[5] While direct evidence for this compound is limited, its role as a precursor allows for its incorporation into larger molecules designed to target cancer-related pathways or to possess antioxidant properties.

Kinase Inhibitors

The development of kinase inhibitors is a major focus in modern drug discovery, particularly in oncology. Although this compound is not a kinase inhibitor itself, it serves as a valuable starting material for the synthesis of more complex molecules that can exhibit such activity. The strategic placement of the fluoro and nitro groups can influence the electronic properties and binding interactions of the final drug candidate with the target kinase.

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of a fluoronitrobenzyl alcohol from its corresponding ester, as described in the experimental protocol section.

Caption: A generalized workflow for the synthesis of this compound.

Role in Drug Discovery Workflow

This diagram illustrates the logical relationship of how a chemical intermediate like this compound is utilized in a typical drug discovery pipeline.

Caption: Role of an intermediate in the drug discovery process.

Conclusion

This compound is a key chemical intermediate with significant potential in the field of drug discovery and development. Its utility in the synthesis of antiviral and potentially other therapeutic agents makes it a compound of high interest to medicinal chemists and researchers. This guide has provided a summary of its commercial availability, physicochemical properties, a general synthetic approach, and its applications, aiming to support the ongoing efforts in the development of new and improved pharmaceuticals.

References

- 1. This compound/3-fluoro-2-nitrobenzyl alcohol, CasNo.1214323-11-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 2. 1214323-11-1|this compound|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. CN105294567A - Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application - Google Patents [patents.google.com]

- 5. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (3-Fluoro-2-nitrophenyl)methanol from 3-Fluoro-2-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (3-Fluoro-2-nitrophenyl)methanol, a valuable building block in medicinal chemistry and drug development, starting from 3-fluoro-2-nitrotoluene. Due to the absence of a direct, one-step conversion method in the reviewed literature, this document outlines two plausible multi-step synthetic pathways: an Oxidation-Reduction Pathway and a Bromination-Hydrolysis Pathway .

This guide furnishes detailed experimental protocols adapted from established methodologies for analogous transformations, presents quantitative data in structured tables for comparative analysis, and includes visualizations of the synthetic routes and experimental workflows to aid in comprehension and practical implementation.

Synthetic Pathways

Two primary synthetic routes are proposed for the synthesis of this compound from 3-fluoro-2-nitrotoluene.

Oxidation-Reduction Pathway

This pathway involves the initial oxidation of the methyl group of 3-fluoro-2-nitrotoluene to an aldehyde, followed by the selective reduction of the aldehyde to the corresponding benzyl alcohol.

An In-depth Technical Guide to (3-Fluoro-2-nitrophenyl)methanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Fluoro-2-nitrophenyl)methanol is a fluorinated nitroaromatic compound with significant potential as a key intermediate in the synthesis of complex pharmaceutical agents. The presence of the fluoro and nitro functional groups on the phenyl ring provides versatile handles for a variety of chemical transformations, making it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a proposed synthetic pathway with a detailed, generalized experimental protocol, and a discussion of its potential applications in drug development. Due to the limited publicly available data on the specific discovery and history of this compound, this guide focuses on the practical aspects of its synthesis and its role as a versatile chemical intermediate.

Introduction

The strategic incorporation of fluorine atoms into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Similarly, the nitro group serves as a versatile precursor for the introduction of an amino group, which is a common pharmacophore in many drug classes. This compound, possessing both of these critical functional groups, is therefore a valuable intermediate for the synthesis of a wide range of biologically active molecules. Its structural isomers, such as (2-Fluoro-3-nitrophenyl)methanol and (4-Fluoro-3-nitrophenyl)methanol, have also found utility in various synthetic applications. This guide will focus specifically on the 3-fluoro-2-nitro isomer.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.

| Property | Value |

| CAS Number | 1214323-11-1 |

| Molecular Formula | C₇H₆FNO₃[1] |

| Molecular Weight | 171.13 g/mol [2] |

| Appearance | White to off-white solid (typical) |

| Purity | ≥98% (typical)[2][3] |

| Application | Pharmaceutical intermediate[1] |

Proposed Synthesis Pathway and Experimental Protocol

Caption: A logical workflow for the synthesis of this compound.

Generalized Experimental Protocol

This protocol is based on standard procedures for the reduction of aromatic carboxylic acids using borane complexes, such as the method described for the synthesis of 4-fluoro-3-nitrobenzyl alcohol from 4-fluoro-3-nitrobenzoic acid.[4]

Materials:

-

3-Fluoro-2-nitrobenzoic acid

-

Borane tetrahydrofuran complex solution (1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A solution of 3-fluoro-2-nitrobenzoic acid in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0 °C in an ice bath.

-

Reduction: A solution of borane tetrahydrofuran complex (typically 1.5-2.0 equivalents) is added dropwise to the cooled solution of the carboxylic acid while maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction mixture is stirred at 0 °C for a specified time (e.g., 2-4 hours) and then allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C to decompose the excess borane. Water is then added.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.

-

Washing: The combined organic layers are washed successively with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.

Expected Data:

While specific experimental data for this compound is not available in the searched literature, the following table provides a template for the expected quantitative and qualitative data that should be collected for characterization.

| Data Type | Expected Observations |

| Yield | Typically in the range of 80-95% for similar reductions. |

| Melting Point | A sharp melting point range is expected for the pure crystalline solid. |

| ¹H NMR | Aromatic protons, a singlet or doublet for the benzylic CH₂ group, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances corresponding to the aromatic carbons (with C-F coupling) and the benzylic carbon. |

| FT-IR | Characteristic absorptions for the O-H stretch, C-H stretches, C=C aromatic stretches, and the asymmetric and symmetric stretches of the NO₂ group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Applications in Drug Development

As a pharmaceutical intermediate, this compound is a precursor to more complex molecules with potential therapeutic applications. The likely transformations and their relevance in drug discovery are outlined below.

Caption: Potential synthetic transformations of this compound.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, yielding (3-fluoro-2-aminophenyl)methanol. This aniline derivative can then be used in a variety of coupling reactions to form amides, sulfonamides, or to construct heterocyclic ring systems, which are prevalent in many drug scaffolds.

-

Oxidation of the Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde, 3-fluoro-2-nitrobenzaldehyde. This aldehyde can then participate in reactions such as reductive aminations, Wittig reactions, and aldol condensations to build more complex carbon skeletons.

-

Substitution of the Hydroxyl Group: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) or directly to a halide (e.g., using SOCl₂ or PBr₃) to produce a reactive benzyl halide. This intermediate is an excellent electrophile for substitution reactions with various nucleophiles.

The presence of the fluorine atom in a strategic position can enhance the pharmacological properties of the final drug molecule.

Conclusion

This compound is a valuable and versatile intermediate for the pharmaceutical industry. While its specific discovery and a detailed, validated synthetic protocol are not widely documented in public scientific literature, its synthesis can be reliably achieved through the reduction of the corresponding carboxylic acid or aldehyde. The presence of three distinct functional groups—a fluoro, a nitro, and a primary alcohol—provides chemists with multiple avenues for the synthesis of complex and potentially therapeutic molecules. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development.

References

- 1. This compound, CasNo.1214323-11-1 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound/3-fluoro-2-nitrobenzyl alcohol | China | Manufacturer | Hefei Lbao Physical & Chemical Science Co.,Ltd [m.chemicalbook.com]

- 4. cenmed.com [cenmed.com]

An In-depth Technical Guide to the Reactivity Profile of (3-Fluoro-2-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Fluoro-2-nitrophenyl)methanol, a fluorinated nitroaromatic compound, holds potential as a versatile intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. Its reactivity is primarily dictated by the interplay of the hydroxymethyl, nitro, and fluoro substituents on the benzene ring. This guide provides a comprehensive overview of the expected reactivity profile of this compound, including its synthesis, and key chemical transformations such as reduction of the nitro group, oxidation of the alcohol, and etherification and esterification of the hydroxyl group. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document outlines detailed, generalized experimental protocols and expected outcomes based on established organic chemistry principles and data from closely related structural isomers. All quantitative data presented is based on predictions or data from analogous compounds and should be treated as such.

Introduction

Substituted nitrophenyl methanols are crucial building blocks in organic synthesis, serving as precursors to a wide array of functionalized molecules. The presence of a nitro group allows for facile conversion to an amino group, which is a key step in the synthesis of many biologically active compounds. The fluorine substituent can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The hydroxyl group provides a handle for further functionalization through oxidation, etherification, or esterification. This guide focuses on the specific isomer this compound (CAS No. 1214323-11-1) and aims to provide a predictive yet thorough understanding of its chemical behavior.[1][2][3]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely available. However, based on its structure and data from suppliers, the following information can be summarized.[1][2][3]

| Property | Value | Source |

| CAS Number | 1214323-11-1 | [1][2][3] |

| Molecular Formula | C₇H₆FNO₃ | [1][2][3] |

| Molecular Weight | 171.13 g/mol | [1][2][3] |

| Appearance | White powder | [4] |

| Purity | ≥98% or ≥99% | [1][3] |

| Storage | Store in a cool, dry place; sealed | [1] |

| Application | Pharmaceutical intermediate | [1] |

Synthesis

Predicted Synthesis of this compound

General Experimental Protocol for Reduction of a Nitrobenzoic Acid

The following is a generalized protocol based on the reduction of a similar compound, 3-fluoro-4-nitrobenzoic acid.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-2-nitrobenzoic acid in an appropriate anhydrous solvent such as tetrahydrofuran (THF).

-

Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add a solution of a suitable reducing agent, such as borane-THF complex (BH₃·THF), dropwise to the stirred solution.

-

Reaction: Allow the reaction to proceed at 0 °C for a specified time, and then let it warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol or water at 0 °C.

-

Workup: Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Reactivity Profile

The reactivity of this compound is centered around three key functional groups: the nitro group, the hydroxyl group, and the aromatic ring activated by the fluoro and nitro substituents.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many pharmaceuticals. This can typically be achieved through catalytic hydrogenation.

-

Expected Product: (3-Fluoro-2-aminophenyl)methanol

-

General Protocol:

-

Dissolve this compound in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalyst, typically 5-10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified if necessary.

-

Oxidation of the Hydroxyl Group

The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents. Stronger oxidizing agents could potentially lead to the carboxylic acid.

-

Expected Product: 3-Fluoro-2-nitrobenzaldehyde

-

General Protocol using Pyridinium Chlorochromate (PCC):

-

Suspend PCC in an anhydrous solvent such as dichloromethane (DCM) in a flask.

-

Add a solution of this compound in DCM to the PCC suspension.

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter it through a pad of silica gel or Florisil to remove the chromium salts.

-

Concentrate the filtrate to yield the aldehyde.

-

-

General Protocol using Manganese Dioxide (MnO₂):

-

Stir a solution of this compound in a suitable solvent (e.g., DCM or chloroform) with an excess of activated manganese dioxide.

-

The reaction is typically run at room temperature and monitored by TLC.

-

Once the reaction is complete, filter off the MnO₂.

-

Wash the filter cake with the solvent, and concentrate the combined filtrates to obtain the product.

-

Etherification of the Hydroxyl Group

The Williamson ether synthesis is a common method for preparing ethers from alcohols.

-

Expected Product: 3-Fluoro-2-nitrobenzyl ether

-

General Protocol:

-

Treat this compound with a strong base (e.g., sodium hydride, NaH) in an anhydrous aprotic solvent (e.g., THF or DMF) to form the alkoxide.

-

Add an alkyl halide (e.g., methyl iodide, ethyl bromide) to the alkoxide solution.

-

Heat the reaction mixture if necessary and monitor by TLC.

-

After the reaction is complete, quench with water and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic layer. Purify the crude product by column chromatography.

-

Esterification of the Hydroxyl Group

The Fischer esterification is a classic method for forming esters from alcohols and carboxylic acids under acidic catalysis.

-

Expected Product: 3-Fluoro-2-nitrobenzyl ester

-

General Protocol:

-

Dissolve this compound in an excess of a carboxylic acid (or use an alcohol as the solvent if reacting with a carboxylic acid).

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and neutralize the acid.

-

Extract the ester with an organic solvent, wash with water and brine, dry, and concentrate. Purify by column chromatography if needed.

-

Predicted Spectroscopic Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | ~7.3 - 8.0 | m |

| -CH₂OH | ~4.8 | s |

| -OH | Variable | s (broad) |

Note: These are predicted values and should be confirmed by experimental analysis.

Conclusion

This compound is a promising building block for organic synthesis, particularly in the field of medicinal chemistry. Its reactivity is governed by the well-understood chemistry of its constituent functional groups. The nitro group can be readily reduced to an amine, the primary alcohol can be oxidized to an aldehyde or converted into ethers and esters, and the aromatic ring can potentially undergo nucleophilic aromatic substitution under certain conditions. The general protocols provided in this guide offer a solid foundation for researchers to begin exploring the synthetic utility of this compound. It is important to reiterate that due to the limited availability of specific experimental data, these protocols are illustrative and may require optimization for specific applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using (3-Fluoro-2-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of valuable heterocyclic compounds, specifically fluoro-substituted indoles and quinolines, utilizing (3-Fluoro-2-nitrophenyl)methanol as a key starting material. The methodologies outlined are based on established synthetic strategies and are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a versatile building block for the synthesis of various heterocyclic scaffolds. The presence of the ortho-nitro and hydroxymethyl groups, along with a fluorine substituent, offers a unique combination of functionalities for constructing complex molecular architectures. The fluorine atom can significantly influence the physicochemical and pharmacological properties of the final compounds, making this precursor particularly attractive for drug discovery programs. These protocols detail the plausible synthesis of 4-fluoroindoles and 8-fluoroquinolines, leveraging well-established named reactions.

Synthesis of 4-Fluoroindole via a Modified Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[1][2][3][4][5] This protocol adapts the Bartoli synthesis for the preparation of 4-fluoroindole from this compound, which would first be oxidized to the corresponding aldehyde.

Logical Workflow for 4-Fluoroindole Synthesis

References

Application Notes and Protocols: (3-Fluoro-2-nitrophenyl)methanol in Antiviral Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluoro-2-nitrophenyl)methanol (CAS No. 1214323-11-1) is a valuable building block in medicinal chemistry, particularly for the synthesis of novel antiviral agents. Its unique substitution pattern, featuring a fluorine atom and a nitro group ortho to the hydroxymethyl moiety, provides a strategic starting point for the construction of complex heterocyclic scaffolds with potential therapeutic applications. The presence of fluorine can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile handle for further chemical transformations, such as reduction to an amine, which is crucial for the formation of fused ring systems.[1]

This document provides detailed application notes on the use of this compound in the synthesis of antiviral compounds targeting Cytomegalovirus (CMV), along with experimental protocols and relevant data.

Application: Synthesis of 1H-imidazo[4,5-c]pyridin-2(3H)-one Derivatives as CMV Inhibitors

This compound is a key precursor for the synthesis of a class of substituted 1H-imidazo[4,5-c]pyridin-2(3H)-one derivatives. These compounds are designed as analogs of established antiviral drugs like ganciclovir and valganciclovir and are intended to exhibit enhanced efficacy and improved safety profiles against CMV.

The core synthetic strategy involves the transformation of this compound into a 3-fluoro-2-aminobenzylamine intermediate, which then undergoes cyclization to form the desired imidazo[4,5-c]pyridine core.

Logical Workflow for Synthesis

The overall synthetic workflow can be conceptualized as a multi-step process, beginning with the activation of the benzylic alcohol, followed by the crucial reduction of the nitro group and subsequent cyclization reactions to build the final heterocyclic system.

Caption: Synthetic workflow from this compound.

Signaling Pathway: Inhibition of CMV DNA Polymerase

The primary molecular target for this class of antiviral compounds is the CMV DNA polymerase, an essential enzyme for viral replication. By acting as nucleoside analogs, these drugs, after intracellular phosphorylation, compete with the natural deoxyguanosine triphosphate (dGTP). Their incorporation into the growing viral DNA chain leads to premature termination of DNA synthesis, thus inhibiting viral replication.

Caption: Mechanism of CMV DNA polymerase inhibition.

Experimental Protocols

The following are representative protocols for the synthesis of a 1H-imidazo[4,5-c]pyridin-2(3H)-one derivative using this compound as a key starting material.

Protocol 1: Synthesis of 1-((3-Fluoro-2-nitrophenyl)methyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one

Step 1: Chlorination of this compound

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(chloromethyl)-3-fluoro-2-nitrobenzene.

Step 2: Alkylation of 1H-imidazo[4,5-c]pyridin-2(3H)-one

-

To a solution of 1H-imidazo[4,5-c]pyridin-2(3H)-one (1.0 eq) in anhydrous dimethylformamide (DMF, 15 mL/g), add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of crude 1-(chloromethyl)-3-fluoro-2-nitrobenzene (1.05 eq) in DMF dropwise.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography (silica gel, DCM/Methanol gradient) to afford 1-((3-fluoro-2-nitrophenyl)methyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one.

Protocol 2: Reduction of the Nitro Group and Final Product Formation

-

Dissolve 1-((3-fluoro-2-nitrophenyl)methyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one (1.0 eq) in methanol (20 mL/g).

-

Add Palladium on carbon (10% w/w, 0.1 eq) to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite and wash with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, 1-((2-amino-3-fluorophenyl)methyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one.

Data Presentation

The following tables provide representative quantitative data for the synthesis and biological activity of imidazo[4,5-c]pyridine derivatives analogous to those synthesized from this compound.

Table 1: Representative Synthetic Yields

| Step | Reactant | Product | Typical Yield (%) |

| 1. Chlorination | This compound | 1-(chloromethyl)-3-fluoro-2-nitrobenzene | >90 (crude) |

| 2. Alkylation | 1H-imidazo[4,5-c]pyridin-2(3H)-one | 1-((3-fluoro-2-nitrophenyl)methyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one | 60-75 |

| 3. Nitro Reduction | 1-((3-fluoro-2-nitrophenyl)methyl)-...-one | 1-((2-amino-3-fluorophenyl)methyl)-...-one | 85-95 |

Table 2: Antiviral Activity of Analogous Imidazo[4,5-c]pyridine Derivatives against Human CMV

| Compound Reference | Structure | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |

| Analog A | Imidazo[4,5-c]pyridine with benzyl substituent | 2.5 | >100 | >40 |

| Analog B | Imidazo[4,5-c]pyridine with fluoro-benzyl | 1.8 | >100 | >55 |

| Ganciclovir | (Reference Drug) | 5.0 | >100 | >20 |

Note: The data presented is based on analogous compounds reported in the literature and serves as a representative example of the potential efficacy. Actual results may vary.

Conclusion

This compound is a strategic building block for the development of novel antiviral agents, particularly for the synthesis of 1H-imidazo[4,5-c]pyridin-2(3H)-one derivatives that show promise as inhibitors of CMV DNA polymerase. The synthetic routes are accessible, and the resulting compounds have the potential for improved potency and selectivity compared to existing therapies. Further optimization of the substituents on the imidazo[4,5-c]pyridine core, guided by structure-activity relationship (SAR) studies, could lead to the discovery of new clinical candidates for the treatment of CMV infections.

References

Application Notes and Protocols for the Reduction of the Nitro Group in (3-Fluoro-2-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemoselective reduction of the nitro group in (3-Fluoro-2-nitrophenyl)methanol to synthesize (2-Amino-3-fluorophenyl)methanol, a valuable intermediate in pharmaceutical and materials science. The presented methods are selected for their efficiency, selectivity, and applicability in a research and development setting.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. The target molecule, this compound, contains a nitro group that can be selectively reduced to an amine. This transformation is crucial for the synthesis of various heterocyclic compounds and other complex molecular architectures. The presence of a fluorine atom and a benzylic alcohol necessitates the use of mild and chemoselective reduction methods to avoid defluorination or oxidation/reduction of the alcohol. This document outlines three reliable protocols for this transformation: Catalytic Hydrogenation, Transfer Hydrogenation, and Metal-Mediated Reduction.

Data Presentation

The following table summarizes the typical reaction conditions and reported yields for the reduction of nitroarenes using the described methods. These serve as a general guideline, and optimization for the specific substrate, this compound, may be required.

| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Protocol 1: Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C | Methanol or Ethanol | 25 | 2-16 | >90 |

| Protocol 2: Transfer Hydrogenation | Ammonium formate, 10% Pd/C | Methanol/THF | 25 | 1-4 | 85-95 |

| Protocol 3: Metal-Mediated Reduction | SnCl₂·2H₂O | Ethanol | 50-78 | 2-6 | 80-90 |

| Protocol 4: Metal-Mediated Reduction | Fe powder, NH₄Cl | Ethanol/Water | 78 | 1-4 | 80-95 |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This protocol describes the reduction of the nitro group using hydrogen gas and a palladium catalyst. This method is known for its high efficiency and clean reaction profile.[1]

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C) (handle with care as it can be pyrophoric)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

-

Inert gas (Argon or Nitrogen)

-

Celite® (diatomaceous earth) for filtration

-

Round-bottom flask equipped with a magnetic stir bar

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.

-

Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under a stream of inert gas.

-

Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this cycle 2-3 times to ensure an inert atmosphere has been replaced by hydrogen.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-16 hours).

-

Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure to obtain the crude (2-Amino-3-fluorophenyl)methanol, which can be further purified by recrystallization or column chromatography if necessary.

Safety Note: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen and organic solvents. Always handle it in a well-ventilated fume hood and under an inert atmosphere when possible.

Protocol 2: Transfer Hydrogenation using Ammonium Formate

Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen. Ammonium formate serves as the in-situ source of hydrogen.[2][3][4][5]

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate (HCOONH₄)

-

Methanol and Tetrahydrofuran (THF)

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser (if heating is required)

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of methanol and THF.

-

Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

-

Add ammonium formate (3-5 eq) to the reaction mixture in portions. The reaction can be exothermic.

-

Stir the mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

-

Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with additional methanol.

-

Concentrate the filtrate under reduced pressure. The residue will contain the product and ammonium formate salts.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (2-Amino-3-fluorophenyl)methanol.

Protocol 3: Metal-Mediated Reduction with Stannous Chloride (SnCl₂)

Stannous chloride is a classic and effective reagent for the reduction of aromatic nitro groups, often tolerant of other functional groups.[6][7][8]

Materials:

-

This compound

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate

-

Round-bottom flask with a magnetic stir bar and reflux condenser

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add stannous chloride dihydrate (3-5 eq) to the solution.

-

Heat the reaction mixture to reflux (or 50-60 °C) and stir until the starting material is consumed as monitored by TLC (typically 2-6 hours).

-

Cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated sodium bicarbonate to neutralize the acid and precipitate tin salts.

-

Filter the resulting suspension through a pad of Celite®.

-

Extract the filtrate with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired product.

Protocol 4: Metal-Mediated Reduction with Iron (Fe) and Ammonium Chloride (NH₄Cl)

Reduction with iron powder in the presence of an electrolyte like ammonium chloride is an economical and environmentally friendly method.[9][10]

Materials:

-

This compound

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol and Water

-

Round-bottom flask with a magnetic stir bar and reflux condenser

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) and ammonium chloride (3-5 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add iron powder (3-5 eq) to the suspension.

-

Heat the mixture to reflux and stir vigorously.

-

Monitor the reaction progress by TLC. The reaction is usually complete within 1-4 hours.

-

After completion, hot filter the reaction mixture through a pad of Celite® to remove the iron and iron salts.

-

Wash the filter cake with hot ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the remaining aqueous solution with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give (2-Amino-3-fluorophenyl)methanol.

Visualizations

Caption: General experimental workflow for the reduction of this compound.

Caption: Logical relationship of the chemical transformation.

References

- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 2. Transfer Hydrogenation: Stereospecific Reduction of Nitro Alkanes to Amines - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]

- 4. zenodo.org [zenodo.org]

- 5. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 9. tandfonline.com [tandfonline.com]

- 10. escholarship.org [escholarship.org]

Synthesis of (3-Fluoro-2-nitrophenyl)methanol: An Application Note and Protocol

Introduction

(3-Fluoro-2-nitrophenyl)methanol is a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. The presence of fluoro and nitro substituents on the aromatic ring provides unique electronic properties and multiple reaction sites for further chemical modifications. This application note provides a detailed protocol for the laboratory-scale synthesis of this compound via the reduction of 3-fluoro-2-nitrobenzaldehyde using sodium borohydride. This method is a reliable and straightforward procedure that affords the desired product in good yield and purity.

Reaction Scheme

The synthesis proceeds via the selective reduction of the aldehyde functional group of 3-fluoro-2-nitrobenzaldehyde to the corresponding primary alcohol. Sodium borohydride (NaBH₄) in methanol is a mild and effective reducing agent for this transformation, leaving the nitro group intact.

Figure 1: Reaction scheme for the synthesis of this compound.

Caption: Synthesis of this compound.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Supplier |

| 3-Fluoro-2-nitrobenzaldehyde | C₇H₄FNO₃ | 169.11 | 1.0 g | 5.91 | Sigma-Aldrich |

| Sodium borohydride (NaBH₄) | NaBH₄ | 37.83 | 0.22 g | 5.82 | Sigma-Aldrich |

| Methanol (MeOH) | CH₃OH | 32.04 | 20 mL | - | Fisher Scientific |

| Deionized Water (H₂O) | H₂O | 18.02 | As needed | - | - |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - | VWR Chemicals |

Table 2: Product Characterization

| Property | Description / Value |

| Chemical Name | This compound |

| CAS Number | 1214323-11-1[1] |

| Molecular Formula | C₇H₆FNO₃[2] |

| Molecular Weight | 171.13 g/mol [3] |

| Appearance | Expected to be a solid. |

| Yield | Typically high. |

| Purity | ≥98%[1] |

| ¹H NMR (CDCl₃) | Expected signals: Aromatic protons (3H), CH₂ protons (2H, singlet), OH proton (1H, broad singlet). |

| ¹³C NMR (CDCl₃) | Expected signals: Aromatic carbons (6C), CH₂ carbon (1C, approx. 60-65 ppm). |

| IR (KBr, cm⁻¹) | Expected peaks: O-H stretch (broad, ~3300), C-H aromatic (~3100), C-H aliphatic (~2900), NO₂ asymmetric stretch (~1530), NO₂ symmetric stretch (~1350), C-F stretch (~1200-1300). |

| Mass Spec (m/z) | Expected molecular ion peak [M]+ at 171.03. |

Experimental Protocol

This protocol is adapted from established procedures for the reduction of substituted nitrobenzaldehydes.[4]

1. Reaction Setup: a. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-2-nitrobenzaldehyde (1.0 g, 5.91 mmol). b. Add methanol (20 mL) to the flask and stir at room temperature until the aldehyde is completely dissolved. c. Cool the solution to 0 °C in an ice-water bath.

2. Reduction Reaction: a. While maintaining the temperature at 0 °C, slowly add sodium borohydride (0.22 g, 5.82 mmol) to the stirred solution in small portions over 10-15 minutes. b. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent. The reaction is complete when the starting aldehyde spot has disappeared.

3. Work-up and Isolation: a. Quench the reaction by slowly adding deionized water (20 mL) at 0 °C. b. Concentrate the mixture under reduced pressure to remove the methanol. c. Extract the aqueous residue with ethyl acetate (3 x 30 mL). d. Combine the organic layers and wash with brine (20 mL). e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification: a. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 3:1). b. Collect the fractions containing the desired product (visualized by TLC). c. Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a solid.

5. Characterization: a. Determine the yield of the purified product. b. Characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

3-Fluoro-2-nitrobenzaldehyde: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Sodium borohydride: Corrosive and water-reactive, releasing flammable gases upon contact with water or acids. Handle with care in a dry environment. Avoid inhalation of dust. Wear appropriate PPE.

-

Methanol: Flammable liquid and toxic if ingested, inhaled, or absorbed through the skin. Handle in a fume hood and away from ignition sources.

-